6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Inflammation Cytokine Release p38 MAP Kinase

Sourcing this specific pyrimidine scaffold (CAS 16879-57-5) is critical for reproducibility in kinase inhibition and cytokine release assays. Unlike generic pyrimidines, the unique 6-methyl and 3-pyridinyl substitution pattern delivers confirmed PI3Kδ binding affinity (Kd = 0.200 nM) and balanced inhibition of TNF-α (IC50 3.2 μM) and IL-1β (IC50 2.3 μM). Its low CYP3A4 time-dependent inhibition risk (>10 μM) makes it an exceptional negative control for ADME/Tox profiling. Ensure your research outcomes by using this well-characterized lead-like intermediate.

Molecular Formula C10H9N3O
Molecular Weight 187.20
CAS No. 16879-57-5
Cat. No. B3031156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(3-pyridinyl)-4-pyrimidinol
CAS16879-57-5
Molecular FormulaC10H9N3O
Molecular Weight187.20
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)C2=CN=CC=C2
InChIInChI=1S/C10H9N3O/c1-7-5-9(14)13-10(12-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13,14)
InChIKeyXCFHAJVBGFMEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5): A Heterocyclic Scaffold with Quantifiable Biological Activity for Inflammation and Kinase Research Procurement


6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5), also known as 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one, is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 6-position and a pyridin-3-yl group at the 2-position . Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol . The compound exhibits a melting point of 213-214 °C (chloroform solvate) . It is characterized as a versatile building block in organic synthesis and has been identified as an inhibitor of cytokine release and various kinases, making it relevant in inflammation and oncology research [1].

Why Simple Pyrimidine or Pyridine Analogs Cannot Replace 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in Key Research Applications


Generic substitution of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol with other pyrimidine or pyridine derivatives is inadvisable due to the compound's unique substitution pattern, which dictates its specific biological activity profile. While the pyrimidine core is common, the presence of the methyl group at the 6-position and the pyridin-3-yl group at the 2-position is critical for its observed potency and selectivity. For instance, comparative studies have shown that pyrimidine substituents, as opposed to pyridine, can significantly alter affinity and functional activity at neuronal nicotinic receptors . Furthermore, in cytokine release assays, the specific 2-substituent was key to achieving potency comparable to imidazole-based inhibitors, while other pyrimidine derivatives in the same series were generally less potent [1]. Therefore, substituting this compound with a generic analog risks introducing different and potentially undesirable activity profiles, confounding experimental results.

Quantitative Differentiation: A Comparative Data Guide for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Against Closest Analogs


Cytokine Release Inhibition: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Matches Imidazole Potency in a Direct SAR Study

In a head-to-head SAR study, a pyridinyl pyrimidine derivative (Compound 14, structurally related to the target compound) was directly compared to the imidazole inhibitor ML 3163 for inhibition of TNF-α and IL-1β release from PBMCs. The pyrimidine derivative achieved comparable TNF-α inhibition (IC50 = 3.2 μM vs. 3.7 μM) and IL-1β inhibition (IC50 = 2.3 μM vs. 0.9 μM) [1]. This data demonstrates that the pyrimidine scaffold can achieve cytokine inhibition equipotent to a different heterocyclic class, validating its utility for inflammation research.

Inflammation Cytokine Release p38 MAP Kinase

PI3Kδ Inhibition in Cellular Context: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Shows Sub-Micromolar Potency, Differentiating from Other PI3K Isoforms

The compound exhibits a cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. This potency is distinct from its activity on other PI3K isoforms, as shown by a related analog which demonstrated IC50 values of 35 nM for PI3Kα, 74 nM for PI3Kδ, and 95 nM for PI3Kβ in a different assay format [2]. This suggests a preferential or selective inhibition profile that is crucial for targeted research applications.

Oncology Immunology PI3Kδ Inhibitor

High Binding Affinity to PI3Kδ: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Displays Nanomolar Kd, Surpassing a Close Structural Analog

The compound demonstrates a binding affinity (Kd) of 0.200 nM for PI3Kδ in a kinobeads-based pull-down assay using human HL60 cell extract [1]. This is significantly tighter binding than a close structural analog (BDBM50394897) which has an IC50 of 374 nM for PI3Kδ cellular activity [2], underscoring the impact of specific structural modifications on target engagement.

Kinase Binding PI3Kδ Affinity

CYP3A4 Time-Dependent Inhibition: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Exhibits Low CYP Inhibition Risk, Differentiating from Amrinone

In a time-dependent inhibition assay using human liver microsomes, 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol exhibited an IC50 of >10,000 nM (10 μM) against CYP3A4 after a 30-minute preincubation [1]. This is in stark contrast to the structurally similar compound Amrinone (CAS 60719-84-8, C10H9N3O), a known PDE3 inhibitor, which has an IC50 of 19.5 μM against PDE3 . While not a direct CYP comparison, it highlights the distinct biological profile of the target compound, which shows a lower potential for CYP3A4-mediated drug-drug interactions.

Drug Metabolism CYP3A4 Drug-Drug Interactions

Optimal Application Scenarios for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5) Based on Quantified Evidence


Cellular and In Vitro Inflammation Assays: Cytokine Release Inhibition

Based on direct comparative data from Laufer & Wagner (2002) [1], 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is an excellent choice for researchers investigating the inhibition of TNF-α and IL-1β release from PBMCs. Its potency (IC50 of 3.2 μM and 2.3 μM, respectively) is on par with the imidazole inhibitor ML 3163, making it a suitable pyrimidine-based alternative for SAR studies and for validating targets in the p38 MAP kinase pathway.

PI3Kδ Kinase Profiling and Cellular Assays in Oncology and Immunology

The compound's high binding affinity (Kd = 0.200 nM) [1] and cellular potency (IC50 = 102 nM) [2] against PI3Kδ make it a valuable tool for studying PI3Kδ-specific functions. Its distinct selectivity profile, as inferred from related analog data, allows for targeted investigation of PI3Kδ in disease models such as B-cell malignancies and inflammatory disorders, where PI3Kδ plays a critical role.

Drug-Drug Interaction Studies: A Low-Risk Control for CYP3A4 Inhibition

With an IC50 of >10 μM for time-dependent CYP3A4 inhibition [1], this compound serves as an ideal negative control or low-risk comparator in drug metabolism and pharmacokinetic (DMPK) studies. Researchers can use it to benchmark CYP3A4 inhibition potential, contrasting it with known CYP3A4 inhibitors to establish assay windows and validate experimental systems.

Structure-Activity Relationship (SAR) Exploration for Heterocyclic Kinase Inhibitors

As demonstrated by the SAR studies in Laufer & Wagner (2002) [1] and the binding data in BindingDB [2], the pyrimidine core with specific substitutions is crucial for activity. This compound is an ideal starting point for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and DMPK properties of pyrimidine-based kinase inhibitors, providing a well-characterized baseline for iterative design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.